molecular formula C16H12N6O2 B2627078 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide CAS No. 2034596-53-5

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide

Cat. No. B2627078
M. Wt: 320.312
InChI Key: JGFSERURLGITQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide” is a compound that features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . It is a versatile material used in scientific research. Its unique structure enables diverse applications ranging from drug development to material synthesis.


Synthesis Analysis

The synthesis of such compounds involves a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo [1,5- a ]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .


Molecular Structure Analysis

The molecular formula of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide” is C11H14N6O3 . It has a molecular weight of 278.2673 .

Scientific Research Applications

Synthesis and Biological Activity Predictions

The development of quinoline and triazoloquinoline derivatives involves sophisticated synthesis techniques and predictions of biological activity. Danylchenko et al. (2016) focused on synthesizing 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, predicting potential antineurotic activity, and categorizing them as slightly to non-toxic substances. This study underscores the importance of these compounds in developing treatments for male reproductive and erectile dysfunctions. The compounds were synthesized through a series of chemical reactions starting from methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates, leading to the formation of the targeted triazoloquinazoline derivatives. The biological activity spectrum and acute toxicity predictions were conducted using PASS and GUSAR software, highlighting the compounds' potential as antineurotic agents with low toxicity profiles Danylchenko, O. G. Drushlyak, S. Kovalenko, 2016.

Anticonvulsant and Neuroprotective Effects

Investigations into the anticonvulsant effects of 1-formamide-triazolo[4,3-a]quinoline derivatives have demonstrated significant biological activities. Wei et al. (2010) synthesized a series of these derivatives, identifying compounds with potent anticonvulsant effects and low neurotoxicity in animal models. One compound, in particular, showed superior efficacy and a higher protective index than the reference drug carbamazepine, indicating its potential as a novel treatment for epilepsy. This research exemplifies the therapeutic potential of triazoloquinoline derivatives in neurology, especially in managing convulsive disorders Cheng‐Xi Wei, Xianqing Deng, K. Chai, Zhi-Gang Sun, Zhe-Shan Quan, 2010.

Antimicrobial and Anticancer Properties

The exploration of new pyrazoline and pyrazole derivatives, including triazolo[4,3-a]quinoline structures, has yielded compounds with notable antimicrobial and anticancer activities. Hassan (2013) synthesized derivatives bearing benzenesulfonamide moieties, showing significant efficacy against Gram-negative bacteria, Gram-positive bacteria, and yeast-like fungi. This research illustrates the potential of these compounds in developing new antimicrobial agents S. Y. Hassan, 2013.

Future Directions

The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles, such as “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide”, are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, further exploration and development of such compounds could be a promising direction for future research .

properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2/c23-15(11-3-4-12-10(8-11)2-1-5-17-12)19-9-13-20-21-14-16(24)18-6-7-22(13)14/h1-8H,9H2,(H,18,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFSERURLGITQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NCC3=NN=C4N3C=CNC4=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.